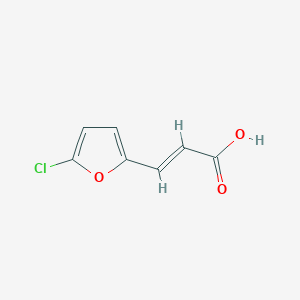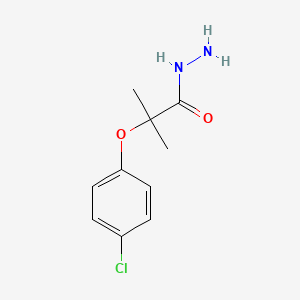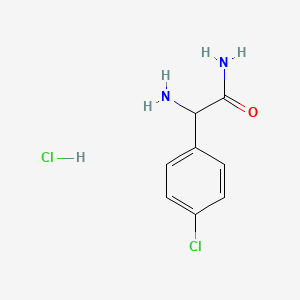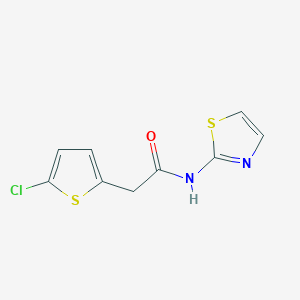
4-Thia-1-pentanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thia-1-pentanethiol is a chemical compound with the formula C4H10S2 . It is a member of the thiol family, which are organic compounds that contain an -SH (sulfhydryl) group .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of four carbon atoms, with a sulfur atom attached to the first and last carbon atoms . The molecular weight of this compound is 122.252 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not provided in the search results, thiols and sulfides (which include this compound) are known to undergo various chemical reactions. For example, thiols can be converted to disulfides, and sulfides can be prepared by the reaction of a thiolate anion on an alkyl halide .Scientific Research Applications
Thia-Michael Addition Reactions
4-Thia-1-pentanethiol and its derivatives have been explored in the context of Thia-Michael addition reactions, which are pivotal in synthetic organic chemistry. For instance, 3-[Bis(alkylthio)methylene]pentane-2,4-diones have been used as nonthiolic and odorless thiol equivalents in solvent-free conditions, facilitating the synthesis of β-keto sulfides with high yields. This method presents a valuable approach for generating sulfur-containing compounds, highlighting the versatility of this compound derivatives in organic synthesis (Lin et al., 2008).
Fatty Acid Oxidation Studies
In biochemical research, compounds structurally related to this compound, such as 4-pentenoic acid, have been utilized to study the mechanisms of fatty acid oxidation in heart mitochondria. These studies have provided insights into the regulation of metabolic pathways, underscoring the potential of this compound analogs in biomedical research (Fong & Schulz, 1978).
Wine Aroma Enhancement
In the field of food science, derivatives of this compound, such as 4-mercapto-4-methylpentan-2-one, have been identified as significant contributors to wine aroma, particularly in Sauvignon Blanc. These compounds are released during fermentation and can significantly influence the sensory properties of wine, providing a tool for winemakers to modulate wine aroma profiles (Howell et al., 2004).
Biomass Conversion
Research in green chemistry has explored the use of this compound related compounds in the conversion of biomass-derived materials into valuable chemicals. For example, processes have been developed for synthesizing 1,5-pentanediol from furfural, a biomass-derived compound, through a series of reactions including hydrogenation, highlighting the role of sulfur-containing compounds in sustainable chemical synthesis (Brentzel et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
3-methylsulfanylpropane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S2/c1-6-4-2-3-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSINCGJNDJREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26718-09-2 |
Source


|
| Record name | 3-(methylsulfanyl)propane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563099.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2563104.png)





![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2563121.png)

